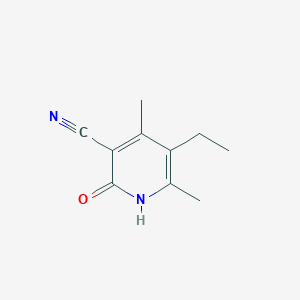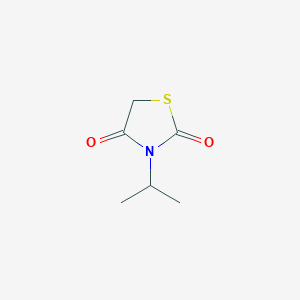
3-Cyano-5-ethyl-4,6-dimethyl-pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, methyl groups at the 4th and 6th positions, and a cyano group at the 3rd position on the pyridone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. For instance, the reaction between acetylacetone and malononitrile in the presence of a base such as triethylamine can yield the desired pyridone derivative . The reaction typically proceeds under reflux conditions in ethanol, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the yield .
Industrial Production Methods
Industrial production of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated pyridone derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The presence of the cyano group and the pyridone ring can facilitate binding to biological macromolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Lacks the ethyl group at the 5th position.
4,6-dimethyl-3-cyano-2-pyridone: Similar structure but without the ethyl group.
5-ethyl-3-cyano-2-pyridone: Lacks the methyl groups at the 4th and 6th positions.
Uniqueness
The unique combination of substituents in 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and methyl groups, along with the cyano group, enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) |
Clave InChI |
HIWSARMPODIQQS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)





![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)

![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)


![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
